molecular formula C26H26ClN5OS B11431432 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 540498-59-7

2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11431432
CAS No.: 540498-59-7
M. Wt: 492.0 g/mol
InChI Key: ZSMGQPBGWXPNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chloroaniline.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide lies in its specific structural features, such as the combination of the triazole ring, chlorophenyl group, and dimethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

540498-59-7

Molecular Formula

C26H26ClN5OS

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26ClN5OS/c1-17-8-11-21(12-9-17)29-25(33)16-34-26-31-30-24(15-28-22-6-4-5-20(27)14-22)32(26)23-13-18(2)7-10-19(23)3/h4-14,28H,15-16H2,1-3H3,(H,29,33)

InChI Key

ZSMGQPBGWXPNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.